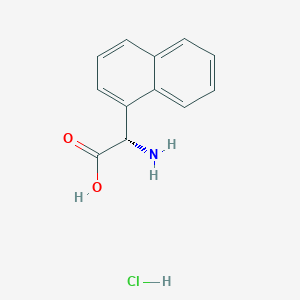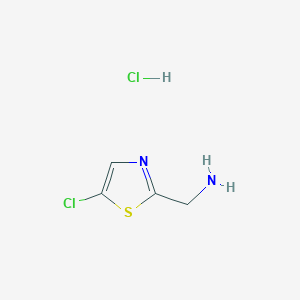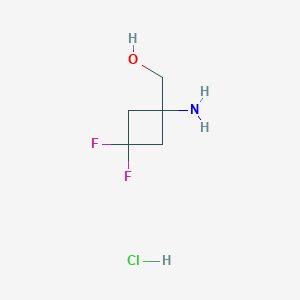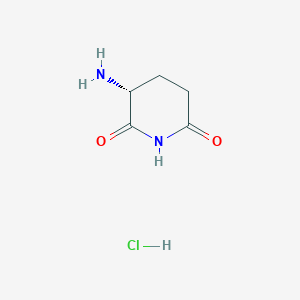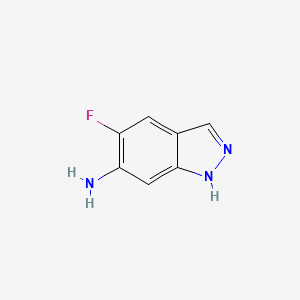
5-Amino-5-fluoro-indazole
Übersicht
Beschreibung
“5-Amino-5-fluoro-indazole” (AFI) is an indazole derivative that has been the subject of extensive research in the fields of medicinal chemistry and drug discovery. Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It is a structurally diverse nucleus with a wide variety of biological properties .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of indazole, which is a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular formula of 5-Aminoindazole is C7H7N3 .
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis of Synthetic Cannabinoids
- Research on synthetic cannabinoids, including their 5-fluoro analogs, revealed that these compounds are metabolized in various ways, producing distinct metabolites. This study focuses on understanding the metabolic pathways and stability of these compounds, which is crucial for drug testing and forensic analysis (Wohlfarth et al., 2015).
Antitumor Activity
- A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, showing inhibitory effects against certain cancer cell lines. This study underscores the potential of 5-fluoro analogs in developing new anticancer agents (Xiong et al., 2009).
Spectral Analysis
- The absorption and fluorescence spectra of 5-aminoindazoles were studied in different solvents, contributing valuable insights into their electronic properties. This research is beneficial for understanding the photophysical behavior of these compounds (Saha & Dogra, 1997).
Synthesis and Crystal Structure
- A study on the synthesis and crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its potential antitumor properties. Such compounds could have applications in drug design and cancer research (Hao et al., 2017).
Fluorophore Development
- The creation of donor-acceptor-type biheteroaryl fluorophores, including those based on 2H-indazoles, has implications for developing advanced imaging agents and fluorescent probes (Cheng et al., 2016).
Corrosion Inhibition
- Indazole derivatives, such as 5-aminoindazole, have been studied for their effectiveness in inhibiting the corrosion of metals in certain environments. This research is crucial for materials science and industrial applications (Qiang et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives, including 5-Amino-5-fluoro-indazole, have gained considerable attention in the field of medicinal chemistry . They have a wide variety of medicinal applications and are utilized in a diverse range of applications . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Wirkmechanismus
Target of Action
Indazole derivatives, which include 5-amino-5-fluoro-indazole, have been found to possess a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory responses, cancer progression, and other pathological conditions .
Mode of Action
Indazole derivatives have been reported to inhibit key enzymes involved in inflammatory responses . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation . It is possible that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the reported anti-inflammatory activity of indazole derivatives , it is plausible that this compound may affect pathways related to inflammation. For example, the compound could potentially inhibit the production of prostaglandins, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are key mediators in inflammatory pathways .
Result of Action
Based on the reported activities of indazole derivatives, it can be inferred that this compound may exert anti-inflammatory effects by inhibiting key mediators of inflammation . Additionally, the compound may have potential anticancer properties, as suggested by the reported antitumor activity of some indazole derivatives .
Biochemische Analyse
Biochemical Properties
5-Amino-5-fluoro-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates. This inhibition can lead to changes in downstream signaling pathways and cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for the use of this compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation. High doses of this compound can lead to toxic or adverse effects, such as liver damage and immune system suppression. These dosage effects highlight the importance of determining the optimal dose of this compound for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and the levels of important metabolites. These interactions can influence various physiological processes and contribute to the overall effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells. For example, this compound can be transported into cells by organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, the binding of this compound to specific proteins can affect its localization and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
5-fluoro-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGECTWQQSPPPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


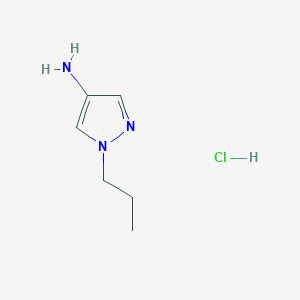
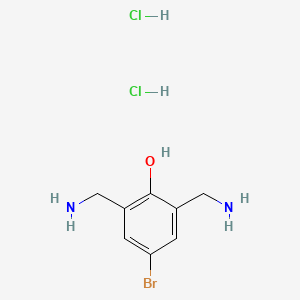
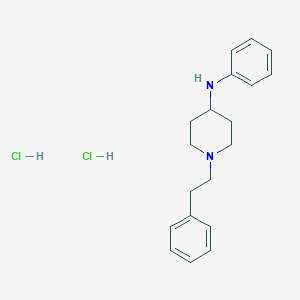
![{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride](/img/structure/B1378171.png)
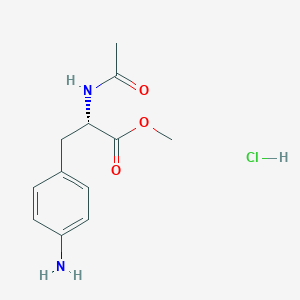
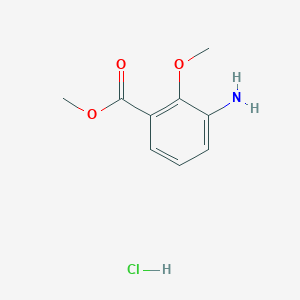
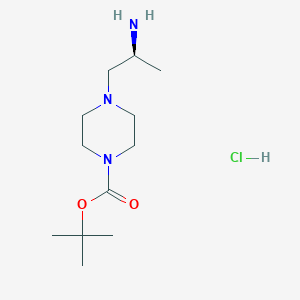
![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
